molecular formula C15H18N2O2 B5820378 N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine

Cat. No.: B5820378
M. Wt: 258.32 g/mol
InChI Key: RIJARHRZUSPUPY-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine (CAS: 355383-29-8) is a secondary amine featuring a pyridin-4-ylmethyl group and a 2,4-dimethoxybenzyl substituent. Its molecular weight is 258.32 g/mol, and it is reported to have a purity of 97% .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-14-4-3-13(15(9-14)19-2)11-17-10-12-5-7-16-8-6-12/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJARHRZUSPUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-pyridylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl or pyridinyl groups.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Position and Type
  • N-(2,4-Difluorobenzyl)-1-(pyridin-4-yl)methanamine (CAS: 355815-27-9): Replacing methoxy groups with fluorine atoms at the 2- and 4-positions of the benzyl group introduces electron-withdrawing effects. This alters solubility and bioavailability compared to the methoxy analog, as fluorine enhances lipophilicity and metabolic stability .
  • N-(2,3-Dimethoxybenzyl)-1-(4-methoxyphenyl)methanamine : Shifting methoxy groups to the 2- and 3-positions reduces steric hindrance near the amine but may weaken π-π stacking interactions due to altered electronic distribution .
Aromatic Core Variations
  • N-(Thiophen-2-ylmethyl)-1-(pyridin-4-yl)methanamine: Replacing the benzene ring with a thiophene heterocycle modifies aromaticity and electronic properties.
  • 1-(Pyridin-3-yl)-N-(2,4,5-trimethoxybenzyl)methanamine hydrochloride : Adding a third methoxy group at the 5-position increases steric bulk and electron-donating capacity, which could enhance solubility but reduce membrane permeability .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Weight (g/mol) Substituents Notable Activity/Property Reference
N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine 355383-29-8 258.32 2,4-OCH₃, pyridin-4-yl High purity (97%)
N-(2,4-Difluorobenzyl)-1-(4-fluorophenyl)methanamine 355815-27-9 275.32 2,4-F, 4-F-C₆H₄ Enhanced lipophilicity
1-(Pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine HCl 1050075-78-9 335.83 2,4,5-OCH₃, pyridin-4-yl Improved solubility (salt form)
N-(Thiophen-2-ylmethyl)-1-(pyridin-4-yl)methanamine - 204.29 Thiophen-2-yl, pyridin-4-yl Sulfur-mediated interactions

Biological Activity

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound has the molecular formula C15H18N2O2C_{15}H_{18}N_{2}O_{2} and includes a pyridine ring and a dimethoxybenzyl group. The presence of two methoxy groups at the 2 and 4 positions enhances its reactivity and biological activity, making it a candidate for various pharmacological applications .

Neuropharmacological Effects

Research indicates that this compound may interact with various neurochemical pathways. Its potential applications in neuropharmacology are underscored by studies demonstrating its influence on neurotransmitter systems and enzyme inhibition.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationAffects neurotransmitter release and uptake
Enzyme InhibitionPotential to inhibit specific enzymes involved in neurochemical pathways
Antiproliferative ActivityShows promise in inhibiting cancer cell growth

The compound's biological activity is primarily attributed to its ability to bind with specific receptors and enzymes. Molecular docking studies suggest that it may exhibit high binding affinity towards certain targets, which could lead to significant pharmacological effects.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Neurosphere Formation Study : In a study evaluating the effects on neurosphere self-renewal, it was found that the compound significantly impaired the growth of neurospheres derived from cancer stem cells while leaving healthy neural stem cells unaffected .
  • Enzyme Inhibition Assays : Enzyme inhibition assays revealed that this compound could effectively inhibit specific enzymes linked to neurodegenerative diseases, highlighting its potential as a therapeutic agent in treating such conditions.

Table 2: Case Study Findings

Study FocusFindingsReference
Neurosphere GrowthImpaired growth in cancer stem cells
Enzyme ActivityEffective inhibition of target enzymes

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,4-dimethoxybenzyl chloride and pyridin-4-ylmethanamine under basic conditions. Common solvents used include tetrahydrofuran (THF), with sodium hydride often employed as a base to facilitate the reaction.

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